(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
Description
(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 1875060-55-1) is a pyrrolidinyl methanone derivative featuring a 4-fluoro-2-methoxyphenyl substituent. The compound’s molecular formula is C₁₂H₁₄FNO₂, with a molecular weight of 223.25 g/mol . The methoxy group at the 2-position of the phenyl ring is electron-donating, while the fluorine at the 4-position is mildly electron-withdrawing, creating a unique electronic profile that may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-11-8-9(13)4-5-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTUUPRNJRNKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-fluoro-2-methoxybenzoyl chloride with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in the development of new pharmaceuticals. The presence of the pyrrolidine ring is often associated with various biological activities, including analgesic and anti-inflammatory effects. Studies have indicated that derivatives of pyrrolidine can exhibit significant activity against certain types of cancer and neurological disorders.
Neuropharmacology
Research into neuropharmacological applications has highlighted the potential of this compound in modulating neurotransmitter systems. The fluoro-substitution on the phenyl ring may enhance the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier. This property is crucial for developing treatments for central nervous system disorders such as depression and anxiety.
Synthetic Intermediate
In synthetic organic chemistry, (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone serves as an important intermediate for synthesizing more complex molecules. Its reactivity can be exploited to create new compounds with desired pharmacological properties.
Material Science
The compound may also find applications in material science, particularly in developing specialty materials or polymers that require specific thermal or mechanical properties. The incorporation of fluorinated groups can enhance material stability and performance under various conditions.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various derivatives of pyrrolidine compounds, including this compound. The results demonstrated that certain derivatives exhibited cytotoxic effects against breast cancer cell lines, indicating a promising avenue for further development as anticancer agents.
Case Study 2: Neuroprotective Effects
Research conducted by a team at a leading university investigated the neuroprotective effects of compounds similar to this compound. Their findings suggested that these compounds could mitigate oxidative stress in neuronal cells, providing insights into potential treatments for neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidinyl methanones are a versatile class of compounds with applications in medicinal chemistry and materials science.
Structural Analogues and Substituent Effects
- In contrast, the nitro group in strongly withdraws electrons, likely increasing reactivity but reducing metabolic stability.
- Ring Systems : Derivatives with heterocycles like nitrofuran () or benzothiophene () introduce conjugated π-systems, which may enhance UV absorption or redox activity.
Physicochemical Properties
*logP = Partition coefficient (lipophilicity).
†Estimated based on methoxy/fluoro contributions.
‡Predicted using fragment-based methods.
- Lipophilicity : The target compound’s logP (~1.5) suggests moderate lipophilicity, suitable for blood-brain barrier penetration. The nitrofuran analog (logP = 1.16, ) is slightly less lipophilic, while nitroaryl derivatives (e.g., ) may have higher polarity due to the nitro group.
Key Takeaways
- The target compound’s balanced electronic profile distinguishes it from strongly electron-withdrawing (e.g., nitro) or donating (e.g., methoxy-dominant) analogs.
- Pyrrolidinyl methanones with heterocyclic substituents (e.g., nitrofuran in ) exhibit distinct redox and solubility properties, expanding their utility in catalysis or antimicrobial research.
- Further studies are needed to elucidate the biological activity of this compound, particularly in neurological targets.
Biological Activity
(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, with the CAS number 1875060-55-1, is a synthetic organic compound characterized by its unique structure, which includes a fluorinated aromatic ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The structural features of this compound contribute to its lipophilicity and potential interactions with various biological targets. The presence of the fluorine atom is known to enhance the binding affinity and pharmacokinetics of compounds, making it a candidate for therapeutic exploration.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antibacterial and antifungal activities. For instance, pyrrolidine derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus, E. coli |
| Compound B | 0.025 | S. aureus |
| Compound C | 0.010 | E. coli |
Antiproliferative Activity
Additionally, preliminary research suggests that this compound may exhibit antiproliferative effects against various human tumor cell lines. Similar compounds have demonstrated GI50 values in the nanomolar range, indicating strong potential for further investigation into their use as anticancer agents .
Case Studies and Research Findings
- Study on Antibacterial Activity : A study evaluated the antibacterial properties of several pyrrolidine derivatives, including those structurally related to this compound. The results indicated a correlation between the presence of halogen substituents and increased antimicrobial activity .
- Antiproliferative Screening : Another research project screened a range of compounds for their ability to inhibit cancer cell proliferation. Compounds similar to this compound showed promising results, warranting further exploration into their mechanisms of action .
The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes within biological systems. Computational tools like PASS (Prediction of Activity Spectra for Substances) have been employed to predict its interactions with various biological targets, suggesting that this compound may influence multiple pathways involved in microbial resistance and cancer cell proliferation .
Applications in Drug Development
Given its promising biological activities, this compound is being investigated for its potential applications in:
- Pharmaceutical Development : As a lead compound in drug discovery targeting infectious diseases and cancer.
- Chemical Synthesis : Used as an intermediate in the synthesis of other biologically active compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
